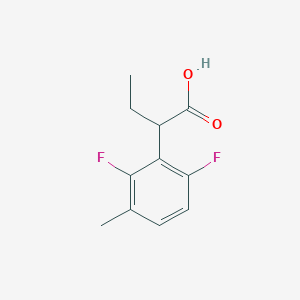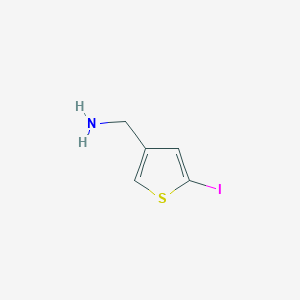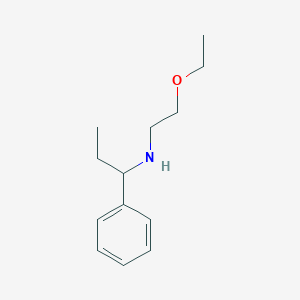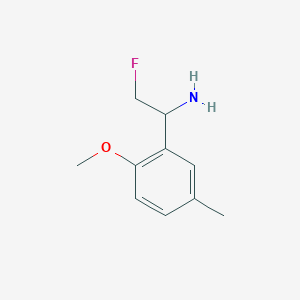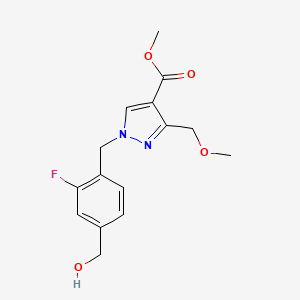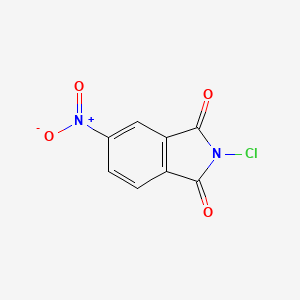
2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with chlorine and nitro substituents at positions 2 and 5, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the chlorine and nitro groups . One common method involves the nitration of isoindoline-1,3-dione followed by chlorination under controlled conditions .
Industrial Production Methods
Industrial production of 2-Chloro-5-nitroisoindoline-1,3-dione may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-chloro-5-aminoisoindoline-1,3-dione.
Substitution: Nucleophilic substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitroisoindoline-1,3-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitroisoindoline-1,3-dione
- 5-Bromo-2-nitroisoindoline-1,3-dione
- 2-Chloro-5-aminoisoindoline-1,3-dione
Uniqueness
2-Chloro-5-nitroisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
63571-79-9 |
|---|---|
Molecular Formula |
C8H3ClN2O4 |
Molecular Weight |
226.57 g/mol |
IUPAC Name |
2-chloro-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-10-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H |
InChI Key |
FBPBROWXGLQCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
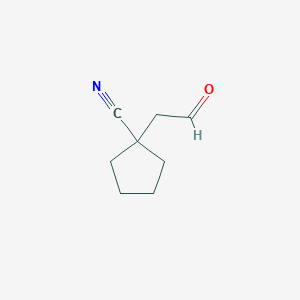
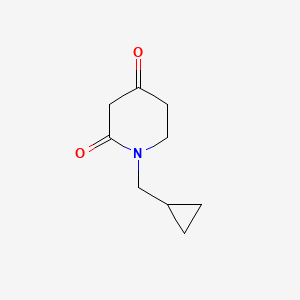
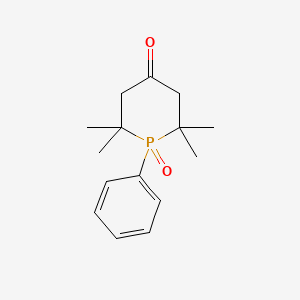
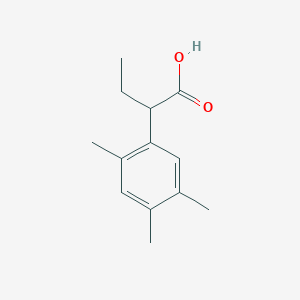
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
